Benzenamine, 5-chloro-2-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)- is a complex organic compound that features a chloro-substituted aniline structure combined with a dimethoxy-dihydroisoquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules. The chemical structure is characterized by the presence of both aromatic and heterocyclic components, which contribute to its biological activity.
The compound can be sourced from various chemical suppliers and may also be synthesized in laboratory settings. It is classified under the category of organic compounds, specifically as a substituted aniline derivative.
Benzenamine, 5-chloro-2-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)- falls under the following classifications:
The synthesis of Benzenamine, 5-chloro-2-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)- typically involves several key steps:
In industrial applications, optimization of reaction conditions is crucial for maximizing yield. Automated reactors and continuous flow systems may be utilized to improve scalability and efficiency in the production process.
The molecular structure of Benzenamine, 5-chloro-2-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)- can be represented using various structural formulas:
| Property | Data |
|---|---|
| CAS No. | 62206-12-6 |
| Molecular Formula | C17H17ClN2O2 |
| Molecular Weight | 316.8 g/mol |
| IUPAC Name | 4-chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline |
| InChI Key | KPTPDZPXSZTIPY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C(=C1)CCN=C2C3=C(C=CC(=C3)Cl)N)OC |
The InChI (International Chemical Identifier) for this compound provides a standardized representation of its chemical structure:
Benzenamine, 5-chloro-2-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)- can participate in various chemical reactions:
The outcomes of these reactions depend on specific conditions:
The mechanism of action for Benzenamine, 5-chloro-2-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)- involves its interaction with specific molecular targets within biological systems. It is believed that the compound may exert its effects through modulation of neurotransmitter pathways or inhibition of certain enzymes relevant to disease processes.
Benzenamine, 5-chloro-2-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)- exhibits typical physical properties expected from organic compounds:
| Property | Value |
|---|---|
| Appearance | Solid (typically crystalline) |
| Melting Point | Not specified in available data |
| Solubility | Soluble in organic solvents |
This compound's chemical properties include:
Benzenamine, 5-chloro-2-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)- has significant applications in scientific research:
This compound represents an important area of study within medicinal chemistry and organic synthesis due to its unique structural features and potential applications in drug development.
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: